molecular formula C8H7Cl2NO2 B11208107 2,2-dichloro-N-(2-hydroxyphenyl)acetamide CAS No. 14676-36-9

2,2-dichloro-N-(2-hydroxyphenyl)acetamide

Cat. No.: B11208107
CAS No.: 14676-36-9
M. Wt: 220.05 g/mol
InChI Key: ATATZRXAQVYVMF-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(2-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H7Cl2NO2 It is characterized by the presence of two chlorine atoms and a hydroxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2-hydroxyphenyl)acetamide typically involves the reaction of 2-hydroxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-(2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dichloro-N-(2-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the dichloroacetamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dichloro-N-(2-hydroxyphenyl)acetamide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

14676-36-9

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2,2-dichloro-N-(2-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H7Cl2NO2/c9-7(10)8(13)11-5-3-1-2-4-6(5)12/h1-4,7,12H,(H,11,13)

InChI Key

ATATZRXAQVYVMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(Cl)Cl)O

Origin of Product

United States

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